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molecular formula C11H20N2 B8474977 1-Ethyl-4-(pent-4-ynyl)piperazine CAS No. 911397-83-6

1-Ethyl-4-(pent-4-ynyl)piperazine

Cat. No. B8474977
M. Wt: 180.29 g/mol
InChI Key: XPEKRCWANCNGTO-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A mixture of pent-4-ynyl methanesulfonate (849 mg) and N-methyl piperazine (665 μL) was heated to 80° C. for 3 h, diluted with 1,2-dichloroethane (5 mL) and heated to 70° C. for 18 h. Saturated aq. NaHCO3 was added (10 mL) and the mixture was extracted with DCM (1×40 mL), dried over Na2SO4, and concentrated to afford 0.56 g of 1-ethyl-4-(pent-4-ynyl)piperazine.
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
665 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][C:9]#[CH:10])(=O)=O.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[C:18]([O-])(O)=O.[Na+]>ClCCCl>[CH2:11]([N:12]1[CH2:17][CH2:16][N:15]([CH2:6][CH2:7][CH2:8][C:9]#[CH:10])[CH2:14][CH2:13]1)[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
849 mg
Type
reactant
Smiles
CS(=O)(=O)OCCCC#C
Name
Quantity
665 μL
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (1×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)CCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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